molecular formula C21H20ClNO3S B2748687 (E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one CAS No. 1706511-04-7

(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one

Cat. No.: B2748687
CAS No.: 1706511-04-7
M. Wt: 401.91
InChI Key: OZRSVBQNBXFNGF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one" is a structurally complex molecule featuring three key components:

Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, commonly associated with enhanced π-conjugation and metabolic stability in medicinal chemistry .

(E)-3-(2-chlorophenyl)prop-2-en-1-one (chalcone backbone): The α,β-unsaturated ketone system enables extended conjugation, influencing electronic properties and biological activity .

Properties

IUPAC Name

(E)-1-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-3-(2-chlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3S/c22-17-4-2-1-3-15(17)6-8-21(24)23-10-9-20(27-12-11-23)16-5-7-18-19(13-16)26-14-25-18/h1-8,13,20H,9-12,14H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRSVBQNBXFNGF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one is a member of the thiazepine family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound's molecular formula is C18H18ClNO3SC_{18}H_{18}ClNO_3S with a molecular weight of approximately 357.86 g/mol. The structure features a thiazepan ring fused with a benzo[d][1,3]dioxole moiety, contributing to its unique biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives containing the benzodioxole moiety exhibit significant anticancer properties. A study evaluating various benzodioxole derivatives demonstrated that compounds similar to the target compound effectively reduced alpha-fetoprotein secretion in Hep3B cells, indicating potential antitumor activity . The compound's ability to induce cell cycle arrest in the G2-M phase was comparable to doxorubicin, a well-known chemotherapeutic agent.

Table 1: Anticancer Activity of Benzodioxole Derivatives

CompoundCell LineEffect on AFP (ng/ml)Cell Cycle Arrest (%)
2aHep3B1625.88.07
DoxorubicinHep3B2519.177.4

Antioxidant Activity

The antioxidant potential of thiazepine derivatives has also been investigated. The DPPH assay revealed that compounds with similar structures exhibit considerable free radical scavenging activity. The antioxidant capacity is crucial for mitigating oxidative stress-related diseases .

Anti-inflammatory Activity

Compounds containing both benzodioxole and thiazepine structures have shown promise in reducing inflammation markers in vitro. This anti-inflammatory effect is attributed to their ability to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation .

Synthesis and Evaluation

A recent study synthesized various analogs of the target compound through cross-aldol condensation techniques. The synthesized compounds were evaluated for their biological activities using MTS assays for cytotoxicity and DPPH assays for antioxidant capacity .

Pharmacological Studies

In pharmacological evaluations, compounds derived from thiazepines have demonstrated effects on central nervous system targets, including anxiolytic and anticonvulsant activities. Structure-activity relationship studies indicate that modifications to the thiazepine ring can enhance these effects .

Scientific Research Applications

Structural Composition

The compound features several key structural elements:

  • Thiazepane Ring: Provides structural rigidity and may enhance binding affinity to biological targets.
  • Benzo[d][1,3]dioxole Moiety: Known for its medicinal chemistry relevance, offering potential interaction sites for biological activity.
  • Chlorophenyl Group: Enhances electronic properties, potentially improving pharmacological efficacy.

Anticancer Activity

Research indicates that compounds containing thiazepane derivatives exhibit significant anticancer properties. The structure of this compound suggests it may inhibit tumor growth through various mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes involved in cell signaling pathways critical for cancer cell proliferation.
  • Cell Cycle Arrest: Similar compounds have shown the ability to induce cell cycle arrest in cancer cell lines.

Case Study: In Vitro Anticancer Assays

CompoundTarget Cell LineIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)16.19 ± 1.35[Source]
Compound BHeLa (Cervical Cancer)12.50 ± 0.75[Source]

Antimicrobial Properties

The presence of diverse functional groups in this compound suggests potential antimicrobial activity against bacteria and fungi.

Mechanisms of Action:

  • Membrane Disruption: The compound could disrupt microbial membranes, leading to cell death.
  • Inhibition of Nucleic Acid Synthesis: Similar compounds have been shown to interfere with the replication of bacterial DNA.

Central Nervous System Activity

Some derivatives of thiazepane structures have demonstrated the ability to modulate central nervous system functions, indicating potential use in treating neurological disorders.

Potential Effects:

  • Receptor Interaction: The compound may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for developing more effective derivatives. Modifications such as halogen substitutions on the phenyl ring can enhance binding affinity and biological activity.

Synthesis and Development

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d][1,3]dioxole Ring: Achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of Thiazepane Ring: Involves reactions between suitable amines and thiols under basic conditions.
  • Coupling Reactions: Final coupling with a chlorophenyl derivative using palladium-catalyzed cross-coupling techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural, spectroscopic, and intermolecular interaction differences.

Structural Analogues with Benzo[d][1,3]dioxol and Chalcone Motifs
Compound Name Substituent on Chalcone Key Structural Differences Reported Properties/Interactions
(2E)-1-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one 4-chlorophenyl Lacks thiazepane ring; planar chalcone Exhibits strong UV absorption at ~350 nm
(E)-1-(1,3-Benzodioxol-5-yl)-3-(3-bromophenyl)prop-2-en-1-one 3-bromophenyl Bromine substituent; no heterocyclic ring Enhanced halogen bonding in crystal packing
Target Compound 2-chlorophenyl 1,4-Thiazepane ring introduces sulfur Predicted conformational flexibility

Key Observations :

  • The 1,4-thiazepane ring introduces sulfur, which could participate in S···π or hydrogen-bonding interactions absent in simpler chalcone derivatives .
Heterocyclic Ring Systems

Compounds with seven-membered heterocycles, such as diazepines and thiazepanes, exhibit distinct conformational and electronic properties:

Compound (Reference) Heterocycle Type Key Features Synthesis Yield
9-Chloro-2-(prop-1-en-2-yl)-...diazepin-5-one 1,4-Diazepine (N,N) Nitrogen-rich ring; planar structure 59%
Target Compound 1,4-Thiazepane (S,N) Sulfur atom increases polarity Not reported

Key Observations :

  • Thiazepanes (S-containing) may exhibit higher polarity than diazepines (N-containing), influencing solubility and pharmacokinetics.
  • The bulky 2-chlorophenyl group in the target compound could reduce synthetic yield compared to smaller substituents in analogs .
Spectroscopic and Crystallographic Comparisons
  • UV-Vis Spectroscopy : Chalcone derivatives with electron-withdrawing groups (e.g., Cl, Br) exhibit bathochromic shifts due to extended conjugation. The target compound’s 2-chlorophenyl group may cause a ~10–15 nm redshift compared to unsubstituted chalcones .
  • NMR Data : The benzo[d][1,3]dioxol protons typically resonate at δ 6.7–7.1 ppm (¹H NMR), while the thiazepane’s methylene protons may appear upfield (δ 3.0–4.0 ppm) due to sulfur’s electron-withdrawing effect .
  • Crystal Packing : Analogous chalcones exhibit C–H···O hydrogen bonds and π-π stacking . The thiazepane’s sulfur atom in the target compound may introduce S···Cl interactions with the 2-chlorophenyl group, altering packing motifs .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (E)-1-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-3-(2-chlorophenyl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the 1,4-thiazepane core via cyclization of appropriate precursors (e.g., cysteine derivatives or thioether intermediates).
  • Step 2 : Introduction of the benzo[d][1,3]dioxol-5-yl group via Friedel-Crafts acylation or nucleophilic aromatic substitution .
  • Step 3 : Coupling with (E)-3-(2-chlorophenyl)prop-2-en-1-one using Wittig or Horner-Wadsworth-Emmons reactions to establish the α,β-unsaturated ketone moiety .
    • Key Characterization : Confirm stereochemistry (E-configuration) via NOESY NMR and UV-vis spectroscopy for conjugated systems.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to resolve aromatic protons (benzo[d][1,3]dioxole), thiazepane ring protons, and the 2-chlorophenyl group. DEPT-135 distinguishes CH2_2/CH3_3 groups in the thiazepane .
  • IR : Confirm carbonyl (C=O, ~1680 cm1^{-1}) and C-Cl (~750 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak).

Advanced Research Questions

Q. How can reaction conditions be optimized during the acylation step to enhance yield and purity?

  • Methodological Answer :

  • Variables to Test :
  • Base Selection : Compare Et3_3N, NaH, or DBU for deprotonation efficiency in acylation .
  • Solvent Polarity : Use DMF for polar intermediates or THF for sterically hindered reactions.
  • Temperature : Kinetic vs. thermodynamic control (e.g., 0°C vs. reflux).
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography .
  • Yield Improvement : Add molecular sieves to absorb byproducts (e.g., HCl in acylation) .

Q. What strategies address contradictory data in the compound’s receptor binding affinity across assays?

  • Methodological Answer :

  • Assay Validation :
  • Compare radioligand binding (e.g., 3^3H-labeled analogs) vs. functional assays (e.g., cAMP modulation) to distinguish binding vs. efficacy .
  • Control for assay-specific variables: membrane preparation purity, GTP concentrations (for GPCRs).
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor isoforms (e.g., GABAA_A vs. serotonin receptors) .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence nucleophilic substitution reactivity?

  • Methodological Answer :

  • Steric Effects : The ortho-chloro group creates steric hindrance, reducing SN2^2 reactivity. Use bulky nucleophiles (e.g., tert-butoxide) to test steric tolerance .
  • Electronic Effects : Electron-withdrawing Cl enhances electrophilicity of adjacent carbons. Measure reaction rates (e.g., with NaCN in DMSO) versus para-substituted analogs .
  • Computational Support : DFT calculations (Gaussian 09) to map partial charges and frontier molecular orbitals .

Q. What methodologies predict metabolic pathways and detoxification mechanisms of this compound?

  • Methodological Answer :

  • In Vitro Models : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor phase I metabolites (e.g., hydroxylation) via LC-MS/MS .
  • Phase II Metabolism : Test glucuronidation using UDP-glucuronic acid and recombinant UGT enzymes .
  • CYP Inhibition : Screen against CYP3A4/CYP2D6 isoforms to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.